3,4-Dimethoxypicolinic acid
Overview
Description
3,4-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of picolinic acid, characterized by the presence of two methoxy groups attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) and disrupts their function .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
It is known that picolinic acid plays a key role in zinc transport .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypicolinic acid typically involves the methoxylation of picolinic acid. One common method includes the reaction of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation can yield 3,4-dicarboxypicolinic acid.
- Reduction can produce 3,4-dimethoxypyridine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, lacking the methoxy groups.
3,4-Dihydroxypicolinic Acid: Similar structure but with hydroxyl groups instead of methoxy groups.
3,4-Dimethylpicolinic Acid: Contains methyl groups instead of methoxy groups.
Uniqueness: 3,4-Dimethoxypicolinic acid is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. These groups can enhance its solubility and modify its interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
3,4-dimethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYGZZOEKGPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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